

Spectroscopic Profile of Methyl Homoveratrate: A Technical Guide

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Compound of Interest

Compound Name: Methyl homoveratrate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl homoveratrate** (also known as Methyl 2-(3,4-dimethoxyphenyl)acetate), a key intermediate in various synthetic pathways. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a logical workflow for spectroscopic analysis.

Chemical Structure and Properties

Methyl homoveratrate is an organic compound with the following chemical structure:

IUPAC Name: Methyl 2-(3,4-dimethoxyphenyl)acetate CAS Number: 15964-79-1 Molecular

Formula: C₁₁H₁₄O₄ Molecular Weight: 210.23 g/mol SMILES:

COC1=C(C=C(C=C1)CC(=O)OC)OC

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl homoveratrate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.7	s	3H	-OCH ₃ (ester)
~3.8	s	6H	-OCH ₃ (aromatic)
~3.5	s	2H	-CH ₂ -
~6.8	m	3H	Aromatic CH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~52.1	-OCH ₃ (ester)
~55.8	-OCH ₃ (aromatic)
~41.0	-CH ₂ -
~111.0, 112.0, 120.0	Aromatic CH
~127.0, 148.0, 149.0	Aromatic C (quaternary)
~172.0	C=O (ester)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
1735-1745	Strong	C=O stretch (ester)[1]
~1200, ~1100	Strong	C-O stretch (ester)
~2950, ~2850	Medium	C-H stretch (aliphatic)
~3050	Weak	C-H stretch (aromatic)
~1600, ~1500	Medium	C=C stretch (aromatic ring)
3200-3600	Broad	O-H stretch (alcohol product after reduction)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
210	Moderate	$[M]^+$ (Molecular Ion)
151	High	$[M - \text{COOCH}_3]^+$
107	Moderate	$[\text{C}_7\text{H}_7\text{O}]^+$
77	Moderate	$[\text{C}_6\text{H}_5]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of **Methyl homoveratrate** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[2\]](#)
- For ^{13}C NMR, a higher concentration of 50-100 mg is recommended.[\[2\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[\[2\]](#)
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or higher NMR spectrometer is recommended for optimal resolution.[\[3\]](#)
- ^1H NMR:
 - Number of scans: 16-64

- Relaxation delay (d1): 1-5 seconds
- Spectral width: ~16 ppm[3]
- ^{13}C NMR:
 - Proton decoupled
 - Number of scans: ≥ 1024 (due to the low natural abundance of ^{13}C)[3]
 - Relaxation delay (d1): 2 seconds[3]

FT-IR Spectroscopy

Sample Preparation:

- Neat Liquid: Place a small drop of liquid **Methyl homoveratrate** between two KBr or NaCl plates to form a thin film.
- Solution: Prepare a concentrated solution of the compound in a suitable solvent (e.g., CCl_4 , CHCl_3). The solvent spectrum should be recorded separately as a background.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
- Range: Typically $4000\text{--}400\text{ cm}^{-1}$.
- Procedure:
 - Obtain a background spectrum of the empty sample holder or the solvent.
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry

Sample Preparation:

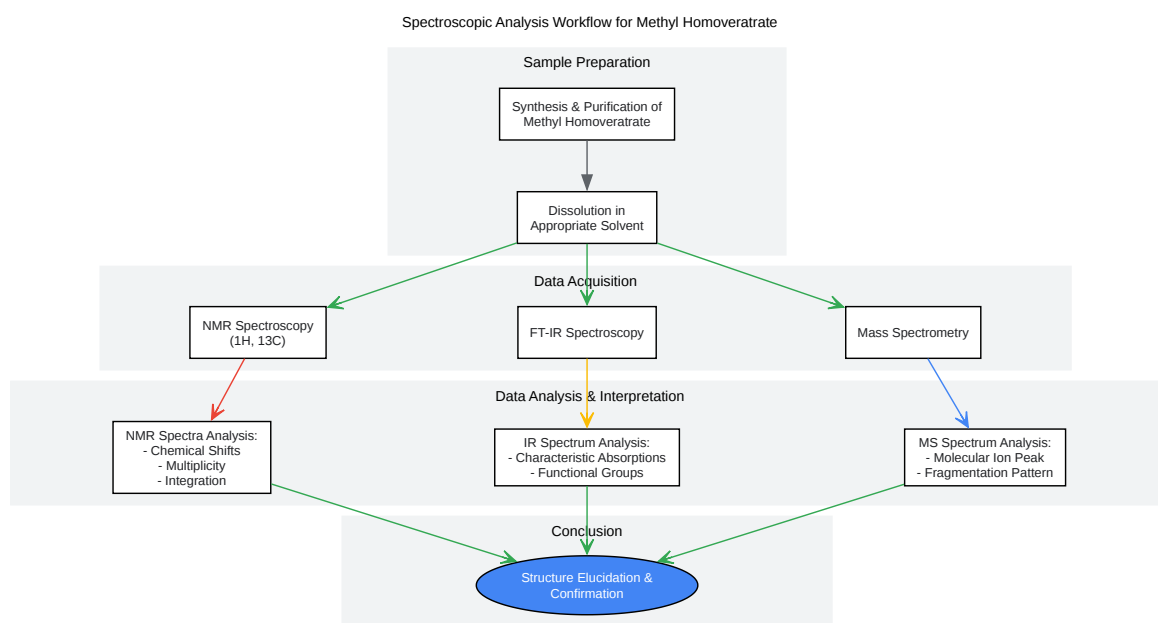
- Dissolve a small amount of **Methyl homoveratrate** in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[\[4\]](#)
- Further dilute the solution to a final concentration of 10-100 µg/mL.[\[4\]](#)

Instrumentation and Data Acquisition:

- Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Ionization Mode: EI is commonly used for volatile, thermally stable compounds like **Methyl homoveratrate**.
- Analysis: The ionized sample is passed through a mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a compound like **Methyl homoveratrate**.



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- To cite this document: BenchChem. [Spectroscopic Profile of Methyl Homoveratrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094004#spectroscopic-data-of-methyl-homoveratrate-nmr-ir-ms]

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